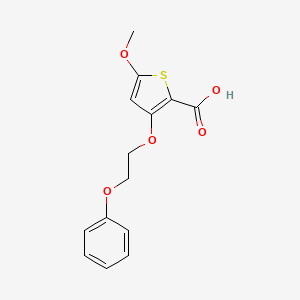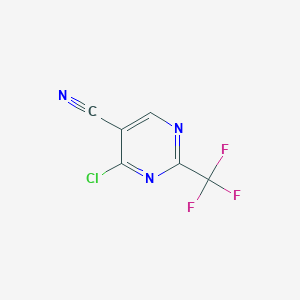
4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-acetyl-beta-D-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-acetyl-beta-D-glucopyranose is a complex carbohydrate derivative It is a glucopyranose compound that has been modified with methoxybenzylidene and acetyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-acetyl-beta-D-glucopyranose typically involves the protection of the hydroxyl groups of glucose followed by selective deprotection and further functionalization. One common method involves the use of p-methoxybenzaldehyde to form the benzylidene acetal at the 4,6-positions of glucose. The remaining hydroxyl groups are then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-acetyl-beta-D-glucopyranose can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups into different forms.
Substitution: The acetyl and benzylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH) to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-acetyl-beta-D-glucopyranose has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex carbohydrate derivatives.
Biology: The compound can be used to study carbohydrate-protein interactions and to develop glycosylated biomolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-acetyl-beta-D-glucopyranose involves its interaction with molecular targets such as enzymes and receptors. The acetyl and benzylidene groups can influence the compound’s binding affinity and specificity for these targets, thereby modulating its biological activity. The pathways involved may include enzymatic hydrolysis, oxidation-reduction reactions, and molecular recognition processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-benzyl-beta-D-glucopyranose
- 4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-pivaloyl-beta-D-glucopyranose
- 4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-benzoyl-beta-D-glucopyranose
Uniqueness
4,6-Di-O-(p-methoxybenzylidene)-1,2,3-tri-O-acetyl-beta-D-glucopyranose is unique due to its specific combination of acetyl and benzylidene protective groups. This combination provides distinct chemical properties, such as solubility and reactivity, which can be advantageous in various synthetic and research applications. The presence of the p-methoxybenzylidene group also imparts specific steric and electronic effects that can influence the compound’s behavior in chemical reactions and biological systems.
Propiedades
Fórmula molecular |
C20H24O10 |
|---|---|
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
[6,7-diacetyloxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate |
InChI |
InChI=1S/C20H24O10/c1-10(21)26-17-16-15(29-20(28-12(3)23)18(17)27-11(2)22)9-25-19(30-16)13-5-7-14(24-4)8-6-13/h5-8,15-20H,9H2,1-4H3 |
Clave InChI |
YSPPODKEDCPWPH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C2C(COC(O2)C3=CC=C(C=C3)OC)OC(C1OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12069805.png)

![Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate](/img/structure/B12069825.png)



![2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde](/img/structure/B12069836.png)



![Ethyl 3-(4-bromobenzo[b]thiophen-2-yl)-3-oxopropanoate](/img/structure/B12069851.png)



